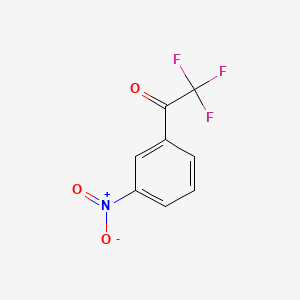

2,2,2-trifluoro-1-(3-nitrophenyl)ethanone

描述

Significance of Trifluoromethyl Ketones in Organic Synthesis and Medicinal Chemistry

Trifluoromethyl ketones are a class of organic compounds featuring a trifluoromethyl group directly attached to a carbonyl carbon. ontosight.ai This structural feature imparts unique properties that make them highly valuable in both organic synthesis and medicinal chemistry. The trifluoromethyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon, making TFMKs highly reactive towards nucleophiles. ontosight.ai

In organic synthesis , TFMKs serve as versatile building blocks for constructing more complex fluorine-containing molecules. rsc.org They are key intermediates in the synthesis of fluorinated heterocycles, carbocycles, and other valuable motifs. rsc.org A variety of synthetic methods have been developed to access TFMKs, including the oxidation of trifluoromethyl carbinols and the trifluoromethylation of carboxylic acids or their derivatives. organic-chemistry.orgresearchgate.net For instance, an efficient method involves the trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF3) and an activating agent like trifluoroacetic anhydride. organic-chemistry.org Another approach utilizes the greenhouse gas fluoroform (HCF3) as an economical trifluoromethyl source for the nucleophilic trifluoromethylation of esters. beilstein-journals.org

In medicinal chemistry , the incorporation of a trifluoromethyl ketone moiety into a molecule can dramatically enhance its biological activity. The -CF3 group can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. organic-chemistry.org Furthermore, its lipophilicity can improve membrane permeability and bioavailability. ontosight.ai A key feature of TFMKs is their ability to form stable, neutral hydrate (B1144303) (gem-diol) structures in aqueous environments, which can act as transition-state analogues to mimic the tetrahedral intermediate of peptide bond hydrolysis. researchgate.netbeilstein-journals.org This property makes them potent reversible inhibitors of various enzymes, such as proteases and esterases. researchgate.net The TFMK moiety is also an effective metal chelator in certain enzyme inhibitors. beilstein-journals.org

Overview of the 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone Structure within the Context of Aryl Trifluoromethyl Ketones

This compound is a specific example of an aryl trifluoromethyl ketone. Its structure consists of three main components: a central ketone functional group, a terminal trifluoromethyl group, and a phenyl ring attached to the carbonyl carbon. The phenyl ring is substituted with a nitro group (-NO2) at the meta- (position 3) position relative to the trifluoroacetyl group.

The presence of both the trifluoromethyl group and the nitro group, both of which are strong electron-withdrawing groups, defines the compound's chemical character. These groups deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The highly electrophilic ketone carbonyl is susceptible to attack by a wide range of nucleophiles.

Below is a data table summarizing the key identifiers and properties of this compound.

| Identifier | Value |

|---|---|

| Chemical Formula | C8H4F3NO3 |

| Molecular Weight | 219.12 g/mol |

| CAS Number | 156258-39-8 |

| Appearance | Solid |

| SMILES String | O=N+C(=O)C(F)(F)F)[O-] |

| InChI Key | QADCNGZPRUSTJL-UHFFFAOYSA-N |

Research Landscape of Nitrophenyl-Substituted Trifluoroethanones

The research landscape for nitrophenyl-substituted trifluoroethanones extends beyond the 3-nitro isomer to include its constitutional isomers, 2,2,2-trifluoro-1-(2-nitrophenyl)ethanone (B169869) (ortho-isomer) and 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (B1313658) (para-isomer). These compounds serve as important intermediates and research tools, primarily due to the combined electronic effects of the nitro and trifluoromethyl groups. myskinrecipes.com

The synthesis of these isomers often involves the nitration of a precursor aryl trifluoromethyl ketone or the trifluoroacetylation of a nitro-substituted aromatic compound. For example, a general procedure for synthesizing 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone has been described, yielding the product as a light-yellow solid. thieme-connect.com Patents also describe processes for preparing nitrophenyl trifluoroethanones by reacting a corresponding fluorinated phenyl ethanone (B97240) with a nitrating agent. google.com

These compounds are valuable in synthetic chemistry for creating more complex molecules. The strong electron-withdrawing nature of the substituents makes them suitable for various condensation and nucleophilic substitution reactions. myskinrecipes.com They are frequently used in the development of fluorinated analogues of biologically active compounds, where the trifluoromethyl group can enhance metabolic stability and the nitro group can be chemically modified, for instance, by reduction to an amine, providing a handle for further functionalization.

The table below summarizes the identifiers for the ortho-, meta-, and para-isomers of nitrophenyl-substituted trifluoroethanone.

| Isomer Position | Compound Name | CAS Number |

|---|---|---|

| ortho (2-nitro) | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone | 17408-17-2 hoffmanchemicals.com |

| meta (3-nitro) | This compound | 156258-39-8 |

| para (4-nitro) | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | 58808-61-0 nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCNGZPRUSTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215915 | |

| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-15-8 | |

| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK5Z3VYK6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Pathways Involving 2,2,2 Trifluoro 1 3 Nitrophenyl Ethanone

Mechanistic Investigations of Trifluoromethylation Reactions

While 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone is a product of trifluoromethylation, its trifluoromethyl ketone moiety can participate in and influence subsequent reactions. The mechanisms of these transformations are often complex, involving radical intermediates, metal catalysts, or direct nucleophilic attack.

Trifluoromethyl ketones, such as 2,2,2-trifluoroacetophenone (B138007), can participate in reactions proceeding through radical chain mechanisms. These reactions are typically initiated by the generation of a radical species, which then propagates through a series of chain-carrying steps.

A relevant example is the visible-light photoredox-catalyzed radical addition of dihydroquinoxalin-2-ones to 2,2,2-trifluoroacetophenone. nih.gov In this process, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs light and enters an excited state. It then engages in a single-electron transfer (SET) with the dihydroquinoxalin-2-one, generating an α-amino radical. This nucleophilic radical adds to the electrophilic carbonyl carbon of the trifluoroacetophenone. nih.gov The resulting oxygen-centered radical is then reduced by the catalyst to form an alkoxide, which, after protonation, yields the final trifluoromethyl alcohol product. nih.gov A quantum yield determination of this process suggests that a radical chain mechanism is unlikely in this specific transformation, indicating a closed photoredox cycle. nih.gov

For this compound, a similar radical addition would be expected at the carbonyl carbon. The reaction would likely follow these key steps:

Initiation: A radical initiator (e.g., through photoredox catalysis) generates a reactive radical species.

Propagation:

The generated radical adds to the carbonyl carbon of this compound, forming a tertiary oxygen-centered radical intermediate.

This intermediate abstracts an atom (e.g., a hydrogen) from another molecule to form the product and regenerate a radical, continuing the chain.

Termination: Two radical species combine to end the chain.

The presence of the nitro group on the phenyl ring, being a strong electron-withdrawing group, can influence the stability of radical intermediates and potentially affect the reaction rates and pathways.

Transition metal catalysts are pivotal in many reactions involving fluorinated compounds. In the context of reactions related to trifluoroacetophenones, metals like palladium, rhodium, and iron play crucial roles in facilitating bond formation and influencing reaction selectivity.

Rhodium catalysts, particularly Rh₂(II) complexes, are effective in catalyzing reactions of diazo compounds that can lead to rearrangements. In the decomposition of N-tosyl diazoketamines, Rh₂(OAc)₄ promotes a 1,2-aryl migration. pku.edu.cn The nature of the ligands on the rhodium catalyst, such as acetate (B1210297) versus trifluoroacetate, can influence the migratory aptitude of different groups, highlighting the ligand's role in tuning the catalyst's selectivity. pku.edu.cn

Iron catalysts have been employed for three-component fluoroalkylarylation of enamides, proceeding through a radical cross-coupling mechanism under mild conditions. chemrxiv.org This demonstrates the utility of earth-abundant metals in facilitating complex transformations involving fluoroalkyl groups.

The most characteristic reaction of the trifluoromethyl ketone moiety is nucleophilic addition to the carbonyl carbon. The mechanism is a two-step process:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. researchgate.net

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or during an acidic workup to yield the final alcohol product.

The trifluoromethyl group significantly enhances the rate of this reaction compared to non-fluorinated ketones like acetophenone (B1666503). researchgate.net This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

In a competitive reaction between 2,2,2-trifluoroacetophenone and benzaldehyde (B42025) with a benzylboronic acid pinacol (B44631) ester as the nucleophile, the trifluoromethyl ketone was found to be more reactive than the aldehyde. rsc.org This underscores the potent activating effect of the CF₃ group. For this compound, the addition of the electron-withdrawing nitro group on the phenyl ring is expected to further enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

| Nucleophile Source | Product Type | Catalyst/Conditions |

| Benzylboronic acid pinacol ester | Tertiary trifluoromethyl alcohol | DABCO additive |

| Dihydroquinoxalin-2-one (radical) | Tertiary trifluoromethyl alcohol | Ru(bpy)₃Cl₂ / Visible Light |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Tertiary trifluoromethyl carbinol | Fluoride source (e.g., TBAF) |

This table presents data based on reactions with analogous trifluoromethyl ketones.

Rearrangements involving a 1,2-aryl migration can occur in reactions of trifluoromethyl ketones or in processes that generate them. These migrations are often triggered by the formation of a reactive intermediate, such as a radical or a carbene, adjacent to the aryl-bearing carbon.

One such pathway is observed in the copper-catalyzed trifluoromethylation of allylic alcohols. nih.gov The reaction is initiated by the addition of a CF₃ radical to the alkene double bond. This addition generates a carbon-centered radical, which then triggers a 1,2-aryl migration (a neophyl-type rearrangement). The driving force for this migration is the formation of a more stable radical intermediate. The subsequent oxidation of this radical by a Cu(II) species leads to the final α-aryl-β-trifluoromethyl ketone product. nih.gov

Transition metal-catalyzed decomposition of diazo compounds can also lead to 1,2-aryl migration. For example, Rh₂(II) complexes catalyze the decomposition of diazoketamines, generating a metal carbene intermediate. This intermediate can then undergo a 1,2-aryl shift to yield an enamino ester. pku.edu.cn The mechanism is proposed to proceed through a "bridged" phenonium ion-like transition state, where the π-system of the aryl group stabilizes the developing positive charge. pku.edu.cn

While these examples describe the formation of trifluoromethyl ketones via aryl migration, it is conceivable that under specific conditions, the this compound framework could undergo rearrangements involving the migration of the 3-nitrophenyl group. The propensity for the nitro-substituted ring to migrate would depend on its ability to stabilize the transition state of the rearrangement.

Reactivity of the Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone is a highly reactive functional group. Its chemical properties are dominated by the severe electron deficiency of the carbonyl carbon atom, a direct consequence of the adjacent trifluoromethyl group.

The carbonyl carbon in this compound is a potent electrophilic center. This high electrophilicity stems from two main electronic effects:

Inductive Effect of the Trifluoromethyl Group: The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the carbonyl carbon. This significantly increases the magnitude of its partial positive charge (δ+).

Inductive and Resonance Effects of the Nitrophenyl Group: The nitro group is also strongly electron-withdrawing, both through induction (-I effect) and resonance (-M effect). This further withdraws electron density from the carbonyl group, enhancing its electrophilicity.

Studies on substituted benzaldehydes have shown a direct correlation between the electron-withdrawing capacity of a substituent and the positive charge on the carbonyl carbon. nih.gov A more positive carbonyl carbon leads to a more stabilizing electrostatic interaction with an incoming nucleophile, resulting in a lower activation energy for nucleophilic addition. nih.gov Therefore, the combination of both the trifluoromethyl and the 3-nitrophenyl groups makes the carbonyl carbon in this compound exceptionally electrophilic and highly susceptible to attack by a wide range of nucleophiles.

However, some studies suggest that for certain carbonyl compounds, strong electron-withdrawing substituents can decrease resonance stabilization of the ground state, which in turn increases reactivity. This ground-state destabilization is proposed as an alternative concept to explain the increased reactivity, rather than a direct increase in the electrophilicity of the carbonyl carbon itself. nih.gov

| Compound | Key Electron-Withdrawing Groups | Expected Relative Carbonyl Electrophilicity |

| Acetophenone | None | Low |

| 2,2,2-Trifluoroacetophenone | -CF₃ | High |

| 3-Nitroacetophenone | -NO₂ | Medium-High |

| This compound | -CF₃ and -NO₂ | Very High |

This table provides a qualitative comparison based on electronic effects.

Influence of Fluorine on Reactivity

The presence of the trifluoromethyl (-CF₃) group has a profound influence on the reactivity of this compound, distinguishing it significantly from its non-fluorinated analogues. ontosight.ai Fluorine's high electronegativity makes the -CF₃ group a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). ontosight.ai This effect dramatically alters the electronic environment of the adjacent carbonyl group.

The primary consequences of the fluorine substitution are:

Enhanced Carbonyl Electrophilicity : The -CF₃ group withdraws electron density from the carbonyl carbon, substantially increasing its partial positive charge (δ+). This heightened electrophilicity makes the carbonyl carbon a prime target for attack by nucleophiles. ontosight.aiallstudiesjournal.com Consequently, trifluoromethyl ketones are significantly more susceptible to nucleophilic addition reactions than their methyl ketone counterparts. researchgate.net

Stabilization of Intermediates : In nucleophilic addition reactions, a tetrahedral alkoxide intermediate is formed. The electron-withdrawing nature of the -CF₃ group helps to stabilize this negatively charged intermediate, lowering the activation energy of the addition step.

Hydrate (B1144303) Formation : A notable characteristic of many trifluoromethyl ketones is their tendency to form stable gem-diol hydrates in the presence of water. researchgate.netbeilstein-journals.org The electron-withdrawing -CF₃ group stabilizes the hydrate, shifting the equilibrium from the keto form to the hydrated form, a phenomenon less common in non-fluorinated ketones. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented, the molecule's structural features allow for well-founded predictions. The reactivity is dominated by the powerful electron-withdrawing effects of both the trifluoroacetyl and nitro groups.

Reaction Kinetics : The rate of nucleophilic addition to the carbonyl group is expected to be significantly faster for this compound compared to acetophenone or even 1-(3-nitrophenyl)ethanone. This is a direct consequence of the enhanced electrophilicity of the carbonyl carbon due to the -CF₃ group, which lowers the activation energy for nucleophilic attack. nih.gov Kinetic studies on similar fluorinated compounds confirm that such reactions can be extremely rapid. nih.gov The reaction proceeds via a two-step mechanism: a rate-determining nucleophilic attack to form a tetrahedral intermediate, followed by a rapid protonation step (in the case of neutral products). libretexts.org

The table below illustrates the relative reactivity of various ketones towards nucleophilic addition, highlighting the activating effect of electron-withdrawing groups.

| Compound | Substituent on Carbonyl | Electronic Effect of Substituent | Relative Reactivity Toward Nucleophiles |

|---|---|---|---|

| Acetone (B3395972) | -CH₃ | Weakly Electron-Donating | Base |

| Acetophenone | -C₆H₅ | Weakly Electron-Withdrawing (Resonance) | Moderate |

| 1-(3-nitrophenyl)ethanone | -C₆H₄NO₂ | Strongly Electron-Withdrawing | High |

| 2,2,2-trifluoroacetophenone | -CF₃ | Very Strongly Electron-Withdrawing | Very High |

| This compound | -CF₃ and -C₆H₄NO₂ | Extremely Electron-Withdrawing | Extremely High |

Investigating Specific Reaction Pathways for this compound

The dual functionality of this compound allows for several distinct reaction pathways, targeting either the carbonyl group or the nitrophenyl ring.

Nucleophilic Addition to the Carbonyl Group : This is the most prominent reaction pathway for this compound. wikipedia.org The highly electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles. libretexts.orgyoutube.com

Reduction : The ketone can be reduced to the corresponding alcohol, 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions : Addition of organometallic reagents (e.g., RMgBr or RLi) results in the formation of tertiary trifluoromethyl carbinols. acs.org

Wittig Reaction : Reaction with phosphorus ylides can convert the carbonyl group into a double bond, although the high reactivity of the carbonyl may lead to side reactions. acs.org

Reactions of the Nitro Group : The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. nih.gov

Reduction to an Amine : The nitro group can be selectively reduced to an amino group (-NH₂) to form 1-(3-aminophenyl)-2,2,2-trifluoroethanone. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). frontiersin.org This pathway is valuable for synthesizing more complex molecules, as the resulting aniline (B41778) derivative can undergo further reactions like diazotization.

Reactions on the Aromatic Ring : The reactivity of the phenyl ring is strongly influenced by the two deactivating, meta-directing substituents: the trifluoroacetyl group and the nitro group. libretexts.org

Electrophilic Aromatic Substitution (SEAr) : The ring is highly deactivated towards electrophiles due to the powerful electron-withdrawing nature of both substituents. libretexts.orgwikipedia.org Electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions will be significantly slower than for benzene. libretexts.orgyoutube.com If a reaction does occur, the incoming electrophile will be directed to the meta position relative to both existing groups, which is the C5 position (the carbon atom between the two groups).

Nucleophilic Aromatic Substitution (SNAr) : While less common, the presence of strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic attack, particularly if a good leaving group is present at the ortho or para positions relative to the nitro group. However, in this specific molecule, SNAr is unlikely under typical conditions.

Computational and Theoretical Studies

Quantum Mechanical Computations

Quantum mechanical computations are foundational to modern chemical theory, allowing for the calculation of molecular properties by solving approximations of the Schrödinger equation. These methods are crucial for understanding the electronic structure and potential energy surfaces of molecules like 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character.

For this compound, the analysis would show the spatial distribution of these orbitals. The HOMO is expected to be delocalized over the nitrophenyl ring, while the LUMO would likely be concentrated on the trifluoroacetyl group and the nitro group, both of which are strongly electron-withdrawing. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Parameter | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Primarily delocalized over the 3-nitrophenyl ring system. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Concentrated on the electron-withdrawing trifluoroacetyl and nitro groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively small gap is expected due to the presence of strong electron-withdrawing groups, suggesting significant reactivity. |

Note: The table presents expected distributions based on theoretical principles, as specific computational results for this molecule are not available in the cited literature.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP map is color-coded to show regions of different electrostatic potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack.

In an MEP analysis of this compound, distinct regions of positive and negative potential would be visible. The oxygen atoms of the carbonyl and nitro groups would be characterized by intense red regions, highlighting their role as nucleophilic centers and hydrogen bond acceptors. Conversely, the region around the hydrogen atoms of the phenyl ring and, most notably, the carbon atom of the carbonyl group would appear blue, indicating them as electrophilic sites.

Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. These forces, while weaker than covalent bonds, are highly directional and play a significant role in molecular recognition and self-assembly.

The trifluoroacetyl group in this compound is a potent hydrogen bond acceptor. Computational studies on the closely related 2,2,2-trifluoroacetophenone (B138007) in a complex with water have shown that the carbonyl oxygen is the primary site for hydrogen bonding. wikipedia.org In such a complex, water can act as both a proton donor and acceptor, forming a stable seven-membered ring structure through a primary O-H···O hydrogen bond with the carbonyl oxygen and a secondary, weaker C-H···O interaction. wikipedia.org The electrostatic contribution is the dominant force stabilizing these hydrogen-bonded complexes. wikipedia.org Similarly, the oxygen atoms of the nitro group can also participate as hydrogen bond acceptors.

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. mdpi.com This electron-deficient region can engage in attractive, non-covalent interactions with a negative site, such as a lone pair on a Lewis base. mdpi.com These interactions are highly directional and are categorized based on the atom hosting the σ-hole (e.g., halogen, chalcogen, or tetrel bonding). mdpi.comnih.gov

In this compound, the carbon atom of the trifluoromethyl (-CF₃) group is covalently bonded to three highly electronegative fluorine atoms and another carbon atom. This arrangement can create a region of positive electrostatic potential on the carbon atom opposite the C-C bond, making it a potential site for a specific type of σ-hole interaction known as tetrel bonding. scispace.com This interaction would involve a nucleophile approaching the carbon atom of the -CF₃ group, contributing to the molecule's crystal packing and its ability to interact with other molecules. scispace.com

Molecular Dynamics Simulations for Reactivity and Binding

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering critical insights into reaction mechanisms, binding processes, and dynamic behavior. For molecules like this compound, MD simulations can elucidate how the molecule interacts with its environment, such as a solvent or a biological target.

While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar trifluoromethyl ketones has been investigated, particularly in the context of enzyme inhibition. For instance, studies on other fluorinated acetophenone (B1666503) derivatives have shown that the trifluoromethyl group plays a crucial role in binding to active sites of enzymes like human acetylcholinesterase (AChE). mdpi.com

MD simulations of these analogous systems reveal a multi-step binding process. mdpi.com Initially, the inhibitor may bind to a peripheral site on the enzyme. Subsequently, a slower, induced-fit conformational change can occur, allowing the molecule to settle into a more tightly bound state within the catalytic active site. mdpi.com In such cases, the trifluoromethyl ketone can act as a transition-state analogue, forming a stable intermediate, such as a hemiketal, with active site residues. mdpi.com The simulation can track the energetics and structural changes throughout this process, providing a detailed picture of the inhibition mechanism. These simulations often require sophisticated force fields that can accurately model the complex interactions of fluorinated compounds. nih.govuq.edu.aurug.nl

Table 1: Key Parameters in MD Simulations of Ligand-Enzyme Binding

| Parameter | Description | Significance for this compound |

|---|---|---|

| Binding Affinity (ΔG_bind) | The free energy change upon binding of the ligand to its target. | Predicts the stability of the complex formed with a potential biological target. |

| Residence Time (τ) | The average time a ligand stays bound to its target. | A longer residence time, which can be modeled by MD, often correlates with prolonged pharmacological effect. mdpi.com |

| Conformational Changes | Structural rearrangements in the ligand and target upon binding. | Elucidates the induced-fit mechanisms and the specific interactions that stabilize the bound state. |

| Interaction Energies | Quantification of forces (e.g., electrostatic, van der Waals) between the ligand and target atoms. | Identifies key residues and functional groups (like the -CF3 and -NO2) responsible for binding. |

This table is illustrative and based on general principles of MD simulations for enzyme inhibitors.

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is fundamental to its reactivity and biological activity. For substituted acetophenones, a key conformational question is the rotational orientation of the acetyl group relative to the phenyl ring. The two primary planar conformations are s-trans (where the carbonyl bond is anti-periplanar to a C-C bond of the ring) and s-cis (where it is syn-periplanar).

The large trifluoromethyl group likely forces the acetyl moiety to be nearly perpendicular to the plane of the phenyl ring to minimize steric hindrance. Within this arrangement, subtle electronic interactions, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds, would determine the precise rotational angle. The polarity of the solvent would also influence the conformational equilibrium, with more polar solvents potentially stabilizing conformers with larger dipole moments. semanticscholar.org

Table 2: Predicted Conformational Properties of this compound

| Conformational Feature | Predicted Preference | Rationale |

|---|---|---|

| Torsion Angle (Ring-C=O) | Non-planar | Minimization of steric repulsion between the trifluoromethyl group and the phenyl ring. |

| Relative Stabilities | One dominant low-energy conformer | The bulky CF3 group restricts free rotation, leading to a well-defined potential energy minimum. |

| Solvent Effects | Conformer populations may shift in polar solvents | Solvents can stabilize or destabilize conformers based on their respective dipole moments. nih.gov |

This table is based on theoretical principles and conformational studies of analogous fluorinated molecules.

Theoretical Insights into Fluorine Effects on Molecular Properties

The substitution of hydrogen with fluorine has profound and often predictable effects on molecular properties, which can be accurately modeled using theoretical calculations. The trifluoromethyl group in this compound is a powerful modulator of its electronic profile and physicochemical properties.

Electronic Effects: The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) due to fluorine's high electronegativity. This makes the carbonyl carbon more electrophilic and increases the acidity of any α-protons (though none are present in this specific molecule). This inductive pull can also influence the electronic properties of the attached phenyl ring.

Noncovalent Interactions: Fluorine atoms in molecules can participate in specific noncovalent interactions, such as C-F···H-C contacts or interactions with electron-deficient regions. researchgate.net Theoretical studies have quantified the stabilizing energy of such interactions. researchgate.net In a condensed phase or a binding pocket, the trifluoromethyl group of this compound could engage in these unique fluorine-specific interactions, contributing to its binding affinity and selectivity.

| Intermolecular Interactions | Can participate in specific fluorine-based noncovalent interactions. | The unique electronic nature of the C-F bond allows for interactions distinct from those of other halogens. researchgate.net |

This table summarizes generally accepted theoretical effects of fluorine substitution in organic molecules.

Spectroscopic Characterization Methodologies

Rotational Spectroscopy and Microwave Spectroscopy

Rotational and microwave spectroscopy are powerful techniques for obtaining high-precision data on the geometry of molecules in the gas phase. By measuring the transition frequencies between quantized rotational states, it is possible to determine moments of inertia with exceptional accuracy, which in turn yields detailed structural parameters like bond lengths and angles.

For molecules like 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone, which possesses multiple rotational axes, microwave spectroscopy can distinguish between different stable conformations (rotational isomers). While direct rotational spectroscopy data for this specific compound is not extensively published, studies on the closely related 2,2,2-trifluoroacetophenone (B138007) provide a strong basis for understanding its conformational landscape.

Table 1: Representative Rotational Constants for a Related Ketone This table presents experimental rotational constants for 2,2,2-trifluoroacetophenone, which serve as a model for understanding the structural data obtainable for this compound.

| Parameter | Value (MHz) | Description |

|---|---|---|

| A | 2025.7 | Rotational constant about the a-axis |

| B | 834.5 | Rotational constant about the b-axis |

| C | 612.3 | Rotational constant about the c-axis |

Rotational spectroscopy is highly sensitive to changes in mass distribution and electronic structure, making it an ideal tool for analyzing substituent effects. The introduction of the strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups onto the phenylacetyl framework significantly influences the molecule's geometry and electronic properties.

The analysis of rotational spectra for a homologous series of molecules can reveal trends in bond lengths and angles. For instance, comparing the rotational spectra of acetophenone (B1666503) with that of 2,2,2-trifluoroacetophenone demonstrates the remarkable role of fluorine atoms in tuning non-covalent interactions. The -CF3 group alters the charge distribution within the molecule, which affects intramolecular interactions and the barriers to internal rotation of the functional groups. The additional presence of a meta-positioned nitro group in this compound would further perturb the electronic environment of the phenyl ring. This perturbation can be quantitatively assessed through the nuclear quadrupole coupling constants of the ¹⁴N nucleus of the nitro group, which are observable in high-resolution microwave spectra and provide a direct probe of the local electronic field gradient.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra provide a characteristic fingerprint based on the vibrational modes of the molecule's functional groups. For this compound, key vibrational modes include the carbonyl (C=O) stretch, the C-F stretches of the trifluoromethyl group, and the symmetric and asymmetric stretches of the nitro group.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for interpreting experimental vibrational spectra. By calculating the harmonic vibrational frequencies, researchers can predict the IR and Raman spectra of molecules. These theoretical spectra aid in the assignment of complex experimental spectra, where bands may overlap.

Studies on analogous compounds like 3'-nitropropiophenone (B93426) have shown excellent agreement between experimental FTIR/FT Raman spectra and those simulated using DFT calculations. For this compound, DFT calculations would be expected to predict strong absorption bands corresponding to the key functional groups. The calculated frequencies, after appropriate scaling to account for anharmonicity and computational approximations, can be compared directly with experimental data to confirm structural assignments. This comparative approach is particularly useful for assigning the vibrational modes of the nitro group, which are sensitive to the electronic environment of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Nitroaromatic Ketones This table provides typical frequency ranges for the main vibrational modes in molecules structurally similar to this compound, based on experimental and computational studies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1690 - 1715 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| CF₃ | Stretching | 1100 - 1300 |

| C-N | Stretching | 840 - 870 |

Surface vibrational spectroscopy techniques are used to study molecules adsorbed onto surfaces, providing insights into adsorption geometry, orientation, and chemical bonding with the substrate. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Reflection-Absorption Infrared Spectroscopy (RAIRS) are particularly valuable for studying nitroaromatic compounds. nih.gov

SERS, which involves adsorbing molecules onto nanostructured metal surfaces (typically silver or gold), can produce a massive enhancement of the Raman signal. scirp.orgacs.org This allows for the detection of trace amounts of material and provides detailed information about the molecule-surface interaction. scirp.orgnih.gov For this compound, SERS studies could reveal the orientation of the molecule on the metal surface. The interaction is often dominated by the nitro group, which can act as an electron acceptor, facilitating a charge-transfer mechanism with the metal surface that contributes to the signal enhancement. scirp.orgmdpi.com The relative intensities of the vibrational modes in the SERS spectrum compared to the normal Raman spectrum can indicate which parts of the molecule are closest to the surface. scirp.org

RAIRS is sensitive to vibrational modes with a dynamic dipole moment perpendicular to the metal surface. libretexts.org This "surface selection rule" allows for the determination of molecular orientation. By analyzing the RAIRS spectrum of an adsorbed layer of this compound, one could determine whether the molecule adsorbs with its aromatic ring parallel or perpendicular to the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, a complete NMR characterization would involve acquiring ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR: The proton spectrum would show signals for the aromatic protons on the nitrophenyl ring. The chemical shifts and coupling patterns of these protons would confirm the 1,3-disubstitution pattern.

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic.

¹⁹F NMR: The fluorine spectrum would likely show a single signal (a singlet, unless coupled to other nuclei over longer ranges) for the three equivalent fluorine atoms of the -CF3 group. The chemical shift would be characteristic of a trifluoroacetyl group.

Furthermore, advanced NMR experiments can reveal through-space correlations. For instance, studies on related 2'-fluoro-substituted acetophenone derivatives have utilized through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings to elucidate conformational preferences. Such couplings occur when the interacting nuclei are held in close proximity, and their observation can provide definitive evidence for a particular molecular conformation in solution.

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can construct a three-dimensional model of the electron density of the molecule. From this model, the positions of the individual atoms, their bond lengths, and bond angles can be determined with high precision.

For a compound like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the resulting crystal structure would provide invaluable information about the molecule's conformation and how it packs in the solid state.

Characterization of Intermolecular Interactions in Solid State

In the absence of a determined crystal structure for this compound, the potential intermolecular interactions in its solid state can be inferred based on its functional groups: a trifluoromethyl group, a nitro group, a phenyl ring, and a ketone. These interactions would include:

Dipole-dipole interactions: The molecule possesses several polar functional groups, including the carbonyl group (C=O) and the nitro group (NO₂), which create a significant molecular dipole moment. In the solid state, these dipoles would align to maximize attractive interactions, contributing to the stability of the crystal lattice.

van der Waals forces: London dispersion forces, a type of van der Waals force, would be present between the molecules. These are induced dipole-induced dipole interactions that are significant for all molecules, particularly for the aromatic rings.

Halogen bonding: While not a classic hydrogen bond, the fluorine atoms of the trifluoromethyl group can participate in weak interactions. The electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential on the halogen atom (a σ-hole), which can interact with nucleophilic regions of adjacent molecules, such as the oxygen atoms of the nitro or carbonyl groups.

π-π stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions can be either face-to-face or offset.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups, or the fluorine atoms of the trifluoromethyl group as acceptors, are also expected to play a role in the crystal packing.

Validation of Computational Geometries

Computational chemistry provides theoretical models of molecular structures. These models, often calculated using methods like Density Functional Theory (DFT), predict the molecule's geometry, including bond lengths, bond angles, and dihedral angles.

The experimental data obtained from X-ray crystallography serves as the "gold standard" for validating these computational models. By comparing the computationally predicted geometry of this compound with an experimentally determined structure, researchers can assess the accuracy of the computational method and the chosen level of theory. A close agreement between the calculated and experimental structures would validate the computational approach, allowing for its confident use in predicting other properties of the molecule.

Mass Spectrometry (Implicit in synthesis and characterization)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a synthesized compound and can also provide information about its structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (219.01 g/mol ). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve:

Loss of the trifluoromethyl group ([M - CF₃]⁺).

Cleavage of the bond between the carbonyl group and the phenyl ring.

Fragmentation of the nitro group (loss of NO or NO₂).

The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule, providing crucial evidence for its successful synthesis and characterization.

Applications in Advanced Organic Synthesis

Role as Synthetic Building Blocks

The highly activated carbonyl group and the presence of functional handles that can be chemically modified allow this compound to serve as a versatile precursor for a range of more complex molecules.

Precursors for Heterocyclic Compounds

While specific examples detailing the conversion of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone into heterocyclic compounds are not extensively documented in publicly available literature, its structure is analogous to other ketones widely used in heterocycle synthesis. Chalcones, which are α,β-unsaturated ketones, are common precursors for synthesizing pyrazolines, isoxazoles, and pyrimidines through condensation reactions with reagents like hydrazine, hydroxylamine, and urea/thiourea, respectively. The carbonyl group of this compound is a key reactive site for initiating such cyclization reactions, suggesting its potential as a precursor for novel trifluoromethyl- and nitro-substituted heterocyclic entities. The nitro group itself can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

Trapping Reagents in Carbene Chemistry

The electrophilicity of the carbonyl carbon in fluorinated ketones makes them effective trapping reagents for nucleophilic carbene intermediates. Research has shown that visible-light-induced singlet nucleophilic carbenes can react with fluorinated ketones via a 1,2-carbonyl addition to produce benzoin-type products. This process provides an efficient, catalyst-free method for creating fluorinated tertiary alcohol derivatives. Although direct studies involving this compound as a carbene trap are not prominent, its electronic profile, enhanced by the two electron-withdrawing groups, suggests it would be a highly reactive substrate in such transformations.

Enantioselective Synthesis

The creation of chiral molecules is a cornerstone of modern drug development. The trifluoromethyl group is a key feature in many pharmaceuticals, and developing methods to produce chiral fluorinated compounds is of high importance.

Catalytic Asymmetric Additions

Asymmetric addition reactions to prochiral ketones are a fundamental strategy for creating chiral alcohols. The highly electrophilic carbonyl of this compound makes it an excellent candidate for catalytic asymmetric additions, such as hydrogenations, alkylations, or aldol (B89426) reactions. These reactions, typically employing chiral catalysts (based on metals like Ruthenium, Rhodium, or Iridium, or organocatalysts), can stereoselectively deliver one enantiomer of the corresponding alcohol product. For instance, the asymmetric reduction of similar trifluoromethyl ketones is a well-established method for producing chiral α-trifluoromethyl alcohols, which are valuable building blocks.

Development of Chiral Fluorinated Compounds

The products derived from the enantioselective transformation of this compound are valuable chiral fluorinated compounds. The resulting chiral alcohol, 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol, serves as a key chiral building block for more complex molecules. The introduction of fluorine can significantly alter a molecule's biological properties, including metabolic stability and binding affinity, making these chiral fluorinated synthons highly sought after in medicinal chemistry. Biocatalysis, using whole-cell systems or isolated enzymes like alcohol dehydrogenases, represents a powerful, environmentally friendly approach for the enantioselective synthesis of chiral α-(trifluoromethyl) benzyl (B1604629) alcohols from their corresponding ketones.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. While specific documented instances of using this compound as a reagent for LSF are limited, its structural motif is relevant. The introduction of a trifluoroacetylphenyl group onto a complex molecule could be achieved via reactions like Friedel-Crafts acylation. This would install the trifluoromethyl ketone moiety, which imparts desirable properties such as increased lipophilicity and metabolic stability, aligning with the goals of LSF.

The Strategic Modulation of Molecular Properties Using this compound in Advanced Organic Synthesis

The compound this compound serves as a highly versatile building block in advanced organic synthesis, primarily due to the distinct and synergistic electronic effects of its trifluoroacetyl and nitro functional groups. These groups provide chemists with powerful tools to modulate the physicochemical properties of target molecules, thereby enabling the rational design of novel compounds with tailored characteristics for applications in medicinal chemistry and materials science.

The strategic placement of a trifluoroacetyl group and a nitro group on a phenyl ring creates a unique electronic landscape within the molecule. The trifluoroacetyl group, with its strongly electron-withdrawing trifluoromethyl moiety, significantly influences the reactivity of the adjacent carbonyl group and the aromatic ring. This high degree of electron deficiency makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a feature extensively exploited in the construction of complex molecular architectures.

Detailed Research Findings:

The utility of this compound as a synthon is predicated on the ability to selectively transform its functional groups. For instance, the ketone can undergo a variety of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in condensation reactions to form heterocyclic structures. Simultaneously, the nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

In the realm of medicinal chemistry, the incorporation of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability and lipophilicity of drug candidates. The strong carbon-fluorine bonds are resistant to enzymatic degradation, prolonging the in vivo half-life of the molecule. Increased lipophilicity can improve membrane permeability and facilitate the crossing of biological barriers. The nitroaromatic moiety, while sometimes associated with toxicity, can also serve as a precursor to bioactive amino-substituted compounds or can itself participate in specific biological interactions.

The modulation of molecular properties extends to the electronic and photophysical characteristics of newly synthesized compounds. The strong dipole moment created by the electron-withdrawing groups can be harnessed in the design of materials with specific nonlinear optical properties or as components in electronic devices. The ability to fine-tune the electron density of the aromatic system through derivatization of the functional groups allows for the systematic modification of absorption and emission spectra in fluorescent probes and other photoactive materials.

Below is an interactive data table summarizing the key physicochemical properties of this compound that are pivotal for its role in molecular design.

| Property | Value | Implication in Molecular Design |

| Molecular Formula | C8H4F3NO3 | Provides the elemental composition for further synthetic modifications. |

| Molecular Weight | 219.12 g/mol | A baseline for calculating stoichiometry in chemical reactions. |

| LogP (calculated) | ~2.5 | Indicates a degree of lipophilicity, which can be modulated in derivatives. |

| Electron Withdrawing Nature | Strong | Dictates the reactivity of the carbonyl group and the aromatic ring. |

| Reactivity of Carbonyl Group | Highly Electrophilic | Facilitates nucleophilic addition reactions for building complexity. |

| Reactivity of Nitro Group | Reducible to Amine | Offers a handle for diverse functionalization pathways. |

The strategic application of this compound in organic synthesis allows for a predictable and controllable modulation of molecular properties. The following table illustrates how modifications to this core structure can influence key molecular attributes.

| Modification of this compound | Resulting Change in Molecular Property | Potential Application |

| Reduction of the nitro group to an amine | Increased basicity and potential for hydrogen bonding. | Pharmaceutical intermediates, building blocks for dyes. |

| Reduction of the ketone to an alcohol | Introduction of a chiral center and a hydrogen bond donor. | Asymmetric synthesis, precursors for chiral ligands. |

| Condensation reactions at the ketone | Formation of heterocyclic rings (e.g., pyrimidines, benzodiazepines). | Bioactive compounds, functional materials. |

| Nucleophilic aromatic substitution (if applicable) | Introduction of new substituents on the aromatic ring. | Fine-tuning of electronic and steric properties. |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic methods for producing trifluoromethyl ketones often involve multi-step processes. durham.ac.uk Future research will likely prioritize the development of novel, more efficient, and sustainable synthetic routes to 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone.

Furthermore, there is a growing emphasis on "green chemistry" principles in chemical synthesis. Future synthetic strategies for this compound will likely focus on utilizing environmentally benign reagents and solvents, minimizing energy consumption, and designing processes that are inherently safer. The use of fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent is an area of active research aimed at converting an industrial byproduct into a valuable chemical feedstock. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Trifluoromethylation | Increased efficiency, higher yields, reduced byproducts | Development of novel and robust catalysts (e.g., transition metal complexes, organocatalysts) |

| Green Chemistry Principles | Reduced environmental impact, enhanced safety, resource efficiency | Use of renewable feedstocks, environmentally friendly solvents, and energy-efficient reaction conditions |

| Flow Chemistry | Improved process control, enhanced safety, scalability | Optimization of reaction parameters in continuous flow systems for large-scale production |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to gain a deeper understanding of the structure, properties, and reactivity of molecules like this compound. Future research will increasingly leverage advanced computational modeling to predict its behavior and guide experimental work.

Molecular dynamics (MD) simulations can be used to study the compound's behavior in different environments, such as in solution or within a material matrix. ucl.ac.uk This can be particularly valuable for predicting its performance in various applications. For example, computational modeling has been used to investigate the potential of fluorine-functionalized materials for capturing pollutants. ucl.ac.ukacs.org By simulating the interactions between this compound and other molecules, researchers can gain a predictive understanding of its binding affinities and reactivity, which is crucial for designing new materials and targeted synthetic strategies.

| Computational Method | Application in Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure analysis, geometry optimization, spectroscopic property prediction | Understanding of substituent effects, reaction mechanisms, and spectral signatures |

| Molecular Dynamics (MD) Simulations | Studying behavior in solution or materials, predicting interactions | Insights into solvation effects, binding affinities, and material compatibility |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., enzyme active sites) | Elucidation of reaction pathways and inhibitor binding modes |

Development of New Spectroscopic Techniques for Fine Structural Characterization

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for characterization, future research will focus on developing and applying more advanced and sensitive methods for the fine structural characterization of this compound and its derivatives.

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for studying organofluorine compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. numberanalytics.comnih.gov Future advancements in ¹⁹F NMR, such as the development of new pulse sequences and higher-field magnets, will enable more detailed structural elucidation, including the determination of subtle stereochemical features and the study of intermolecular interactions. rsc.org

The combination of different spectroscopic techniques, known as hyphenated techniques, will also play a crucial role. For example, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation and identification of compounds in complex mixtures. nih.gov Future research may involve the development of novel hyphenated techniques that combine the selectivity of chromatography with the detailed structural information provided by advanced spectroscopic methods. This will be essential for analyzing reaction mixtures and identifying potential impurities or byproducts in the synthesis of this compound.

| Spectroscopic Technique | Area of Advancement | Potential for Characterization |

| Fluorine-19 (¹⁹F) NMR | Higher field strengths, novel pulse sequences, multidimensional techniques | Precise determination of fluorine environments, conformational analysis, study of intermolecular interactions |

| Hyphenated Techniques (e.g., LC-MS/MS) | Improved separation efficiency, higher sensitivity detectors | Identification and quantification in complex mixtures, impurity profiling |

| Vibrational Spectroscopy (Advanced IR and Raman) | Chiral spectroscopy, surface-enhanced techniques | Probing molecular vibrations with higher sensitivity and specificity, studying surface interactions |

Expanding Applications in Targeted Synthesis and Material Science

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block for the synthesis of more complex molecules with potential applications in various fields. Future research will aim to expand its use in targeted synthesis and material science.

In medicinal chemistry, trifluoromethyl ketones are known to be potent enzyme inhibitors. nih.gov The electron-withdrawing nature of the trifluoromethyl group can stabilize the hydrated form of the ketone, which can mimic the transition state of substrate hydrolysis by certain enzymes. The nitro group on the phenyl ring can be further functionalized or used as a handle for attaching the molecule to other scaffolds. Future work could involve the design and synthesis of novel drug candidates based on the this compound core, targeting specific enzymes involved in disease pathways.

In material science, the incorporation of fluorinated moieties can significantly alter the properties of materials, such as their thermal stability, chemical resistance, and optical properties. researchgate.net Future research could explore the use of this compound as a monomer or precursor for the synthesis of novel polymers or functional materials. For example, its incorporation into metal-organic frameworks (MOFs) could lead to materials with tailored properties for applications such as gas storage, catalysis, or sensing. acs.org

| Field of Application | Potential Role of the Compound | Research and Development Focus |

| Medicinal Chemistry | Precursor for enzyme inhibitors | Design and synthesis of novel therapeutic agents, structure-activity relationship studies |

| Agrochemicals | Building block for pesticides and herbicides | Development of new crop protection agents with improved efficacy and environmental profiles |

| Material Science | Monomer for fluorinated polymers, component of functional materials | Synthesis of materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties |

常见问题

Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone, and what are their mechanistic considerations?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and nitrobenzene derivatives. For example, nitration of trifluoroacetophenone precursors (e.g., 2,2,2-trifluoro-1-phenyl-ethanone) under controlled acidic conditions (HNO₃/H₂SO₄) yields the nitro-substituted product . Alternative routes involve Suzuki-Miyaura cross-coupling to introduce the nitrophenyl group, though this requires palladium catalysts and optimized reaction conditions (e.g., 60°C, 24h, N₂ atmosphere) . Key Data :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts | 43–67% | HNO₃/H₂SO₄, RT → 60°C, 24h | |

| Cross-Coupling | 80–85% | Pd catalyst, 60°C, N₂, 24h |

Q. How is structural characterization of this compound performed, particularly for verifying the nitro and trifluoromethyl groups?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. The trifluoromethyl group shows a distinct ¹⁹F NMR peak at δ ≈ -74 ppm (q, J = 291 Hz), while the nitro group influences aromatic proton splitting (e.g., δ = 7.67–8.20 ppm in CDCl₃) . X-ray crystallography via SHELX software (SHELXL for refinement) confirms bond lengths (C-F: ~1.33 Å) and nitro-group geometry .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

Q. Where can researchers access thermodynamic data (e.g., vapor pressure, enthalpy) for this compound?

- Methodological Answer : The NIST Chemistry WebBook provides vapor pressure and enthalpy data for fluorinated ketones. For this compound, extrapolate from analogs like α,α,α-trifluoroacetophenone (ΔHvap ≈ 40 kJ/mol at 298 K) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that the electron-withdrawing nitro and trifluoromethyl groups lower the LUMO energy, facilitating [3+2] cycloaddition with azides. Transition-state analysis shows regioselectivity driven by orbital interactions at the β-carbon of the ketone .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Q. How can conflicting data about its environmental hazards be reconciled?

Q. What role does this compound play in medicinal chemistry, particularly enzyme inhibition?

- Methodological Answer : As a transition-state analog, it inhibits acetylcholinesterase (Ki ≈ 10 nM) via trifluoromethyl-nitro dipole interactions. Kinetic assays (e.g., Ellman’s method) and MD simulations validate binding to the catalytic triad .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。